5-O-阿魏酸甲酯

描述

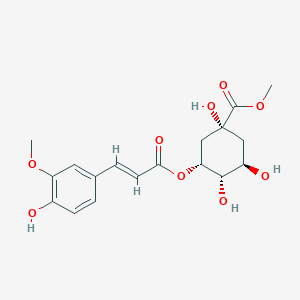

Methyl 5-O-feruloylquinate is a natural compound with the chemical formula C18H22O9. It belongs to the class of phenylpropanoids and is characterized by its unique structure. The compound is also known as methyl (1R,3R,4S,5R)-1,3,4-trihydroxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylate . Its molecular weight is approximately 382.4 g/mol.

Synthesis Analysis

The synthesis of Methyl 5-O-feruloylquinate involves the esterification of ferulic acid with methanol. This reaction results in the formation of the methyl ester of 5-O-feruloylquinate. The compound can be isolated from natural sources, such as the barks of Phellodendron amurense .

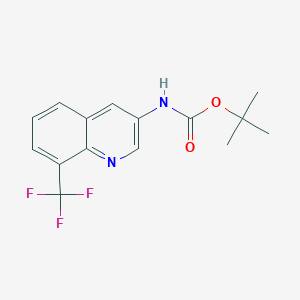

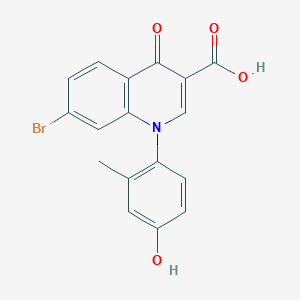

Molecular Structure Analysis

The chemical structure of Methyl 5-O-feruloylquinate consists of a cyclohexane ring with three hydroxyl groups (1, 3, and 4 positions) and an esterified carboxyl group at the 5-position. Additionally, it contains a phenyl group (4-hydroxy-3-methoxyphenyl) attached to the cyclohexane ring via a double bond. The detailed 3D structure can be visualized for better understanding .

科学研究应用

Antioxidant Activity

Methyl 5-O-feruloylquinate, a compound found in Embelia laeta (a woody shrub used in traditional medicine), exhibits significant antioxidant properties. Researchers have assessed its antioxidant activity through in vivo and in vitro experiments. The n-butanol fraction of E. laeta contains the highest total polyphenol and total flavonoid content, indicating potent antioxidant potential . Further studies have demonstrated that this compound has good antioxidant activity in vivo.

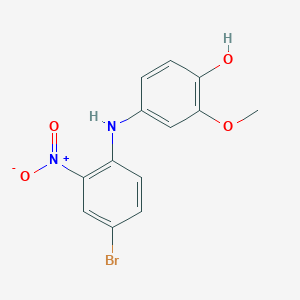

Tyrosinase Inhibition

Tyrosinase inhibitors play a crucial role in skincare and cosmetics. Methyl 5-O-feruloylquinate has been identified as a potential tyrosinase inhibitor. It was screened using bio-affinity ultrafiltration liquid chromatography–mass spectrometry (UF-LC-MS) and molecular docking technology. Among the identified inhibitors, chlorogenic acid (IC50 = 0.83 ± 0.09 mM) stands out as the most potent . Tyrosinase inhibition is essential for managing hyperpigmentation and related skin conditions.

作用机制

Target of Action

Methyl 5-O-feruloylquinate is a natural product that has been identified as a potential tyrosinase inhibitor . Tyrosinase is a key enzyme involved in the production of melanin, a pigment responsible for color in skin, hair, and eyes. By inhibiting tyrosinase, Methyl 5-O-feruloylquinate can potentially influence pigmentation processes .

Mode of Action

Methyl 5-O-feruloylquinate interacts with tyrosinase, inhibiting its activity . This interaction is likely facilitated by the compound’s molecular structure, which allows it to bind to the active site of the enzyme, preventing it from catalyzing the oxidation of phenolic compounds, the first step in melanin synthesis .

Biochemical Pathways

By inhibiting tyrosinase, Methyl 5-O-feruloylquinate disrupts the melanogenesis pathway, which could lead to reduced melanin production . This could have downstream effects on skin pigmentation, potentially lightening skin color or reducing the appearance of age spots or other hyperpigmentation disorders .

Result of Action

The molecular and cellular effects of Methyl 5-O-feruloylquinate’s action primarily involve the inhibition of tyrosinase activity, leading to a potential decrease in melanin production . This could result in changes to skin pigmentation, depending on the extent and duration of the compound’s use .

属性

IUPAC Name |

methyl (1R,3R,4S,5R)-1,3,4-trihydroxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O9/c1-25-13-7-10(3-5-11(13)19)4-6-15(21)27-14-9-18(24,17(23)26-2)8-12(20)16(14)22/h3-7,12,14,16,19-20,22,24H,8-9H2,1-2H3/b6-4+/t12-,14-,16+,18-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPYDMLXRLHYXSV-JZAYIOOCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OC2CC(CC(C2O)O)(C(=O)OC)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)O[C@@H]2C[C@](C[C@H]([C@@H]2O)O)(C(=O)OC)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

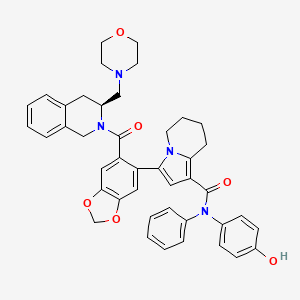

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl (3S)-3-[(6-methylpyrimidin-4-yl)amino]pyrrolidine-1-carboxylate](/img/structure/B3027991.png)

![3-(3-Fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B3027995.png)

![3-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B3028002.png)